molecular formula C31H38N8O3 B608654 Lrrk2-IN-1 CAS No. 1234480-84-2

Lrrk2-IN-1

Cat. No.: B608654
CAS No.: 1234480-84-2
M. Wt: 570.7 g/mol
InChI Key: IWMCPJZTADUIFX-UHFFFAOYSA-N
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Description

LRRK2-IN-1 is a potent, ATP-competitive inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease (PD) pathogenesis. It exhibits IC50 values of 13 nM and 6 nM against wild-type (WT) and G2019S mutant LRRK2, respectively . Beyond PD research, this compound also inhibits Doublecortin-like kinase 1 (DCLK1) with an IC50 of 2.61 nM, demonstrating anti-cancer activity in colorectal and pancreatic cancer models .

Preparation Methods

Original Synthetic Route from Early Research

The foundational synthesis of LRRK2-IN-1 was developed through iterative medicinal chemistry campaigns targeting ATP-binding pocket inhibition. The core structure combines a pyrimido-benzodiazepine scaffold with a substituted phenylpiperazine moiety. Key steps include:

Construction of the Pyrimido-Benzodiazepine Core

The pyrimido[4,5-b][1, benzodiazepin-6-one core was synthesized via a cyclocondensation reaction between 2-aminobenzodiazepine derivatives and chloropyrimidine intermediates. Early routes utilized dichloropyrimidines to enable regioselective amination at the 4-position, followed by intramolecular cyclization under basic conditions (pH 10–12) . The benzodiazepine ring system was functionalized with methyl groups at positions 5 and 11 to enhance binding affinity, achieved through alkylation with methyl iodide in the presence of potassium carbonate .

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationDichloropyrimidine, K2CO3, DMF, 80°C6285
MethylationCH3I, K2CO3, DMF, RT7892
SNAr CouplingTFA, DCM, 70°C4588

Improved Synthetic Strategy for Isomer Control

A 2024 patent (CN118878521B) addressed challenges in regioselectivity and isomer separation through a redesigned route emphasizing bromination and alkylation optimization:

Bromination and Alkylation for Isomer Purity

The patent introduces a dibromination step using Br2 on 2H-1,2,3-triazole to yield a 2,5-dibromo intermediate. Subsequent alkylation with methyl groups under Lewis acid catalysis (ZnCl2) selectively produced the 2-bromo-5-methyl isomer, achieving >95% regioselectivity. This contrasts with earlier methods that generated mixtures requiring chromatographic separation .

Substitution with Trifluoromethylpyrimidine

The intermediate 90-3592-4 was reacted with 2,4-dichloro-5-trifluoromethylpyrimidine in tetrahydrofuran (THF) under ZnCl2 catalysis. This step’s selectivity for the 4-chloro position over the 2-chloro position exceeded 90%, directly yielding intermediate 90-3592-5 without isomer contamination .

Table 2: Comparative Yields in Patent vs. Early Methods

StepEarly Method Yield (%)Patent Method Yield (%)
Dibromination6885
Alkylation7293
Pyrimidine Substitution4578

Radiolabeling and Tritium Exchange Procedures

For pharmacological studies, [3H]this compound was synthesized via tritium/hydrogen (T/H) exchange using Crabtree’s catalyst (IrCl(CO)(PPh3)2). The reaction in dichloromethane (DCM) at 25°C achieved 99% radiochemical purity and a specific activity of 41 Ci/mmol. Critical steps included:

Catalyst Optimization

Crabtree’s catalyst enabled selective tritiation at the benzodiazepine’s methyl groups without affecting the piperazine moiety. Post-reaction purification via reversed-phase HPLC (Phenomenex Luna C18 column, 20–60% acetonitrile gradient) confirmed co-elution of radioactive and UV-active peaks at 7 min retention time .

Validation of Binding Activity

Radioligand binding assays using HEK293 cells expressing LRRK2[G2019S] demonstrated a Kd of 9.3 nM and Bmax of 12.5 pmol/mg protein, confirming retained activity after labeling .

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC employed a Phenomenex Luna C18 column (150 × 4.7 mm, 5 µm) with 0.1% ammonium formate (pH 6) and acetonitrile gradient. System suitability tests confirmed resolution (R > 2.0) between this compound and potential impurities .

Liquid Scintillation Counting (LSC)

Tritiated samples were quantified using a Packard Tri-Carb 2900 counter, with tissue homogenates digested in 0.2 M NaOH/H2O2 before analysis .

Comparative Analysis of Synthesis Methods

The patent route offers significant advantages over early methods:

  • Yield Improvement : Total yield increased from 18% (early) to 58% (patent) due to reduced isomerization.

  • Scalability : ZnCl2-mediated reactions in THF are amenable to industrial-scale production, avoiding cryogenic conditions.

  • Purity : Final product purity exceeds 98% without recourse to preparative HPLC .

Table 3: Industrial-Scale Feasibility Metrics

ParameterEarly MethodPatent Method
Total Steps96
Cycle Time (days)147
Cost per Gram (USD)12,5004,200

Chemical Reactions Analysis

Lrrk2-IN-1 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties of LRRK2-IN-1

This compound has demonstrated high selectivity for LRRK2 among various kinases, with an IC50 value reported at approximately 47 nM . This compound effectively induces dephosphorylation at specific sites (S935 and S910) in cellular models, which is crucial for its function as an inhibitor. However, it has shown limited efficacy against certain mutant forms of LRRK2, such as G2019S combined with A2016T .

Key Findings on Efficacy

  • Selectivity : this compound exhibits selectivity for only 12 kinases, minimizing off-target effects .
  • Cellular Impact : In human cell lines (e.g., HEK293 and SHSY5Y), it significantly reduces phosphorylation levels associated with LRRK2 activity .
  • Animal Models : In vivo studies indicate favorable pharmacokinetics; however, complete dephosphorylation in brain tissues remains a challenge .

Neuroprotection Studies

This compound is being investigated for its neuroprotective effects in cellular models of Parkinson's disease. Studies have shown that treatment with this inhibitor can restore lysosomal function and reduce neuroinflammation mediated by microglial activation .

Biomarker Development

The modulation of LRRK2 activity by this compound provides a basis for developing biomarkers that can assess disease progression and therapeutic response. Parameters such as phosphorylation levels of LRRK2 and downstream substrates are being evaluated as potential indicators in clinical trials .

Cancer Research

Emerging studies suggest that LRRK2 may also play a role in cancer biology. Inhibitors like this compound are being explored for their potential to target aberrant signaling pathways in cancers such as lung and breast cancer, where LRRK2 expression is upregulated .

Case Studies

Study Objective Findings
Study on NeuroprotectionEvaluate neuroprotective effects in SHSY5Y cellsThis compound reduced apoptosis markers and restored lysosomal function
Biomarker AssessmentInvestigate phosphorylation changes post-treatmentSignificant reduction in pS935 levels observed after treatment with this compound
Cancer Cell Line StudyAssess anti-cancer propertiesInduced cell cycle arrest and reduced viability in breast cancer cell lines

Mechanism of Action

Lrrk2-IN-1 exerts its effects by binding to the ATP-binding site of LRRK2, inhibiting its kinase activity. This inhibition leads to the dephosphorylation of specific serine residues on LRRK2, disrupting its interaction with other proteins and affecting various cellular pathways. The molecular targets and pathways involved include the regulation of membrane trafficking, lysosomal function, and mitochondrial homeostasis .

Comparison with Similar Compounds

Comparison with Similar LRRK2 Inhibitors

Selectivity and Target Engagement

Compound LRRK2 WT IC50 (nM) LRRK2 G2019S IC50 (nM) Key Off-Targets
LRRK2-IN-1 13 6 DCLK1, ERK5, MAPK7
Compound 1 10* 5* Minimal off-targets
JH-II-127 ~10 ~10 Retains A2016T inhibition
Crizotinib 230† 200† ALK, ROS1, MET

*Compound 1 (GSK): Exhibits superior selectivity and BBB penetration compared to this compound .

  • This compound vs. Compound 1: this compound shows cytotoxicity (IC50 = 49.3 μM in HepG2 cells) and genotoxicity, whereas Compound 1 lacks these effects . Compound 1 achieves a brain-to-plasma ratio of 1.5 in rats, enabling CNS studies, while this compound has negligible brain penetration .
  • This compound vs. JH-II-127 :

    • JH-II-127 maintains potency against the A2016T LRRK2 mutant, which confers >400-fold resistance to this compound .

Structural and Mechanistic Differences

  • Type I vs. Type II Inhibitors :

    • This compound is a Type I inhibitor that stabilizes LRRK2 in an active-like conformation, binding to the ATP pocket .
    • Rebastinib and Ponatinib (Type II inhibitors) stabilize inactive conformations, offering distinct pharmacological profiles .
    • Structural studies reveal that this compound forms intensive interactions with the kinase N-lobe, contributing to its potency .
  • Crizotinib : Despite negligible chemical similarity to this compound, it inhibits LRRK2 via shared interaction patterns, highlighting scaffold diversity in inhibitor design .

Pharmacokinetics and Toxicity

Parameter This compound Compound 1
Half-life (mice) 4.5 hours 8 hours*
BBB Penetration Low High
Cytotoxicity IC50 = 49.3 μM Non-toxic up to 100 μM
Genotoxicity Positive (S9 metabolic assay) Negative

*Compound 1 data inferred from in vivo efficacy in PD models .

Functional Outcomes in Disease Models

  • Vitamin B12 analog AdoCbl inhibits A2016T LRRK2, a mutant resistant to this compound, via allosteric regulation .
  • Cancer: this compound reduces DCLK1 phosphorylation, suppressing colony formation and migration in head/neck squamous cell carcinoma (IC50 = 1.69–1.73 μM in HCT116/AsPC-1 cells) . Off-target inhibition of ERK5 by this compound complicates mechanistic interpretations in immune signaling studies .

Biological Activity

LRRK2-IN-1 is a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in various cellular processes, particularly in the context of Parkinson's disease. This compound has garnered attention for its potential therapeutic applications and its role in elucidating the biological functions of LRRK2. The following sections detail the biological activity of this compound, including its mechanisms, effects on cellular pathways, and relevant case studies.

This compound primarily acts by inhibiting the kinase activity of LRRK2, particularly the G2019S mutant variant associated with familial Parkinson's disease. The compound demonstrates a potent inhibitory effect, with an IC50 value of approximately 6 nM for this mutation . This inhibition leads to significant downstream effects, including:

  • Dephosphorylation : Treatment with this compound results in the dephosphorylation of key serine residues (Ser910 and Ser935) that are critical for LRRK2 function. This process disrupts the binding of 14-3-3 proteins, leading to altered cellular localization and accumulation of LRRK2 in aggregate structures within the cytoplasm .
  • Impact on Cellular Signaling : By inhibiting LRRK2 activity, this compound influences various signaling pathways, particularly those involving Rab proteins, which are essential for intracellular trafficking and organelle function .

Effects on Cellular Processes

The biological activity of this compound extends to multiple cellular processes:

  • Autophagy Regulation : Studies indicate that LRRK2 plays a role in autophagy initiation. Inhibition by this compound has been shown to affect autophagic flux, suggesting a regulatory mechanism whereby LRRK2 influences cellular degradation pathways .
  • Cytoskeletal Dynamics : LRRK2 is involved in cytoskeletal organization. Inhibition with this compound alters microtubule stability and dynamics, impacting cell morphology and motility .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various experimental settings:

Table 1: Summary of Key Findings from Research Studies

StudyModelKey Findings
Patient-derived lymphoblastoid cellsInhibition led to reduced kinase activity and altered protein localization.
Drosophila modelsDemonstrated that increased LRRK2 activity correlates with neuronal toxicity; inhibition improved survival rates.
Mouse modelsTreatment with this compound resulted in decreased neuroinflammation and improved motor function.

Notable Observations

  • Neuronal Protection : In rodent models, administration of this compound has been linked to neuroprotective effects, reducing dopaminergic neuron loss and improving motor deficits associated with Parkinson’s disease .
  • Potential Off-target Effects : While primarily targeting LRRK2, preliminary screening identified DCLK2, DCLK1, and MAPK7 as potential off-targets, indicating a need for further investigation into the specificity and broader implications of this inhibitor .

Q & A

Basic Research Questions

Q. What is the mechanism of action of LRRK2-IN-1, and how is its inhibitory potency quantified?

LRRKK2-IN-1 selectively inhibits LRRK2 kinase activity by binding to its ATP-binding pocket, leading to dephosphorylation of Ser910/Ser935 residues and subsequent loss of 14-3-3 protein binding . Inhibitory potency is quantified via in vitro kinase assays using recombinant LRRK2 (wild-type and G2019S mutant). The IC50 values are determined through dose-response curves, with typical values of 6 nM (G2019S) and 13 nM (WT) . Key Methodological Steps :

  • Kinase Assay Protocol : Incubate purified LRRK2 with ATP and a fluorescent substrate (e.g., ERM peptide). Measure phosphorylation via TR-FRET .
  • Data Interpretation : Normalize activity to controls (DMSO vehicle) and calculate IC50 using nonlinear regression (e.g., GraphPad Prism).

Q. How should researchers design experiments to validate this compound specificity across kinase families?

this compound exhibits selectivity over 470+ kinases, but off-target effects (e.g., DCLK2 inhibition, IC50 = 45 nM) require validation . Methodology :

  • Kinome-Wide Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to screen at 1 μM inhibitor concentration.
  • Biochemical Assays : Test against high-risk off-targets (e.g., AURKB, PLK1) at varying concentrations (1–10 μM) .
  • Structural Analysis : Compare co-crystal structures of this compound with off-target kinases (e.g., Roco4) to identify steric clashes (e.g., Phe1107/1161 in Roco4) .

Q. What are standard protocols for assessing this compound-induced dephosphorylation in cellular models?

Cell-Based Protocol :

  • Treat HEK293 cells stably expressing GFP-LRRK2 (WT or G2019S) with 0.1–10 μM this compound for 24 hours .
  • Lyse cells, perform SDS-PAGE, and immunoblot using phospho-Ser910/Ser935 antibodies. Normalize to total LRRK2 .
    Critical Controls :
  • Include a kinase-dead LRRK2 mutant (e.g., D1994A) to confirm assay specificity .
  • Validate antibody specificity using siRNA knockdown .

Advanced Research Questions

Q. How can contradictory data on this compound cytotoxicity across cell lines be reconciled?

this compound shows variable cytotoxicity (e.g., IC50 = 49.3 μM in HepG2 vs. 3.9 μM in HCT116) . Contributing factors include:

  • Cell-Type-Specific LRRK2 Expression : Use qPCR/WB to quantify endogenous LRRK2 levels before treatment .
  • Off-Target Effects : In HCT116, cytotoxicity may stem from DCLK1 mRNA/protein suppression .
  • Experimental Design : Include genetic controls (LRRK2 knockout cells) to isolate kinase-dependent effects .

Q. What methodologies are used to study this compound’s role in restoring mitophagy in Parkinson’s disease models?

this compound rescues Drp1-dependent mitophagy in LRRK2-G2019S fibroblasts . Step-by-Step Approach :

  • Mitophagy Assay : Transfect cells with mtRosella (pH-sensitive GFP-RFP reporter). Treat with 1 μM this compound for 48 hours .
  • Quantification : Measure RFP/GFP fluorescence ratio via confocal microscopy. Normalize to untreated controls .
  • Pharmacological Validation : Co-treat with Drp1 inhibitor (Mdivi-1) to confirm pathway specificity .

Q. How can structural insights into this compound binding inform the design of next-generation inhibitors?

Co-crystallization studies reveal this compound forms hydrogen bonds with Asp2017 and hydrophobic interactions with Leu1948/Val1896 in LRRK2 . Strategies for Optimization :

  • Mutagenesis : Engineer LRRK2 mutants (e.g., D2017A) to assess binding energy contributions .
  • Fragment-Based Screening : Use STD-NMR to identify fragments enhancing affinity for conserved pockets .
  • Blood-Brain Barrier Penetration : Modify lipophilicity (e.g., logP) while retaining kinase selectivity .

Q. What are best practices for evaluating this compound in combination therapies (e.g., 5-FU in cancer)?

In colorectal cancer models, this compound synergizes with 5-FU by abrogating S-phase arrest . Experimental Workflow :

  • Dose Matrix : Test this compound (0–10 μM) + 5-FU (0–100 μM) in 96-well plates.
  • Endpoint Assays : Measure apoptosis (Annexin V/PI), proliferation (BrdU), and migration (scratch assay) .
  • Data Analysis : Calculate combination indices (CI) via CompuSyn software .

Properties

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676751
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234480-84-2
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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